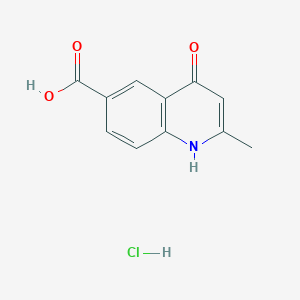

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride

Description

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a quinoline derivative featuring a partially hydrogenated bicyclic ring system (1,4-dihydroquinoline) with a methyl group at position 2, a ketone at position 4, and a carboxylic acid group at position 6. The hydrochloride salt enhances its solubility in polar solvents.

Properties

IUPAC Name |

2-methyl-4-oxo-1H-quinoline-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3.ClH/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6;/h2-5H,1H3,(H,12,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDYOOXKANFVGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure and Optimization

A mixture of ethyl p-aminobenzoate (0.07 mol, 11.55 g) and ethyl acetoacetate (0.1 mol, 13 g) in dioxane (25 mL) is refluxed at 70–80°C for 3 hours in the presence of concentrated hydrochloric acid. Subsequent treatment with concentrated sulfuric acid (20 mL) at 190–200°C induces cyclization, yielding the ethyl ester intermediate. Quenching the reaction in ice-cold water precipitates the product, which is recrystallized from ethanol to achieve a 76.92% yield.

Key Data:

| Parameter | Value |

|---|---|

| Starting Materials | Ethyl p-aminobenzoate, Ethyl acetoacetate |

| Reflux Temperature | 70–80°C (initial), 190–200°C (cyclization) |

| Yield | 76.92% |

| Melting Point | 265–267°C (ethyl ester) |

Hydrolysis to Carboxylic Acid and Hydrochloride Formation

Gould-Jacobs Cyclization Method

The Gould-Jacobs method, traditionally used for constructing 4-quinolone scaffolds, offers an alternative route via high-temperature cyclization. This approach is particularly effective for introducing substituents at the 3-position of the quinoline ring.

Cyclization and Alkylation

Diethyl malonate and aniline derivatives are heated in diphenyl ether at 240°C for 4 hours to form 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. N-Alkylation with methyl bromide in dimethylformamide (DMF) using sodium hydride as a base introduces the methyl group at the 1-position. Hydrolysis with aqueous NaOH affords the carboxylic acid.

Key Data:

| Parameter | Value |

|---|---|

| Cyclization Temperature | 240°C |

| Solvent | Diphenyl ether |

| Yield (Cyclization Step) | 77% |

Limitations and Modifications

The Gould-Jacobs method requires extreme temperatures, posing challenges for large-scale synthesis. Recent adaptations employ microwave irradiation to reduce reaction times and improve yields.

Microwave-Assisted Synthesis

Microwave technology has revolutionized quinoline synthesis by enhancing reaction efficiency and selectivity. This method is particularly advantageous for introducing carboxylic acid groups at the 6-position.

Procedure and Outcomes

A mixture of aniline derivatives and triethyl methanetricarboxylate is subjected to microwave irradiation at 50–90% power (230–240°C) for 15–18 minutes. The resulting intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH, achieving yields of 50–62%.

Key Data:

| Parameter | Value |

|---|---|

| Microwave Power | 50–90% |

| Temperature | 230–240°C |

| Yield | 50–62% |

Alternative Synthesis Pathways

Oxidative Methods

Patent CN102924374B describes the use of strong oxidizers like potassium permanganate or persulfates to convert isatin derivatives into quinoline-4-carboxylic acids. While specific details are limited, this method highlights the role of oxidation in functionalizing the quinoline core.

Diazotization and Coupling

Diazo derivatives, prepared from 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid and nitroanilines, offer a route to structurally complex analogs. However, this method is less commonly applied to the target compound due to lower yields (~64%).

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Conrad-Limpach | 76.92 | 70–200 | High yield, scalability | Harsh acidic conditions |

| Gould-Jacobs | 77 | 240 | Precise substitution control | Energy-intensive |

| Microwave-Assisted | 50–62 | 230–240 | Rapid synthesis | Specialized equipment required |

| Oxidative (Patent) | N/A | N/A | Functional diversity | Limited experimental data |

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid and ketone groups facilitate diverse modifications:

Acylation and Amidation

-

Acetylation : Reacting with acetic anhydride forms acetylated intermediates, crucial for introducing amino groups (e.g., 5-acetylamino derivatives) .

-

Amidation : Carboxylic acid reacts with amines (e.g., cyclopropylamine) in the presence of coupling agents (e.g., PyBrOP) to yield carboxamides. A representative example:

Ring Closure and Cyclization

The quinoline core undergoes cyclization under basic conditions:

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at positions 5, 6, 7, and 8:

Halogenation

-

Chlorine or fluorine atoms are introduced via electrophilic substitution (e.g., using Cl₂ or HF-pyridine). For example, 6-chloro derivatives show retained CB2 receptor affinity () .

Acid-Base Reactions

The hydrochloride salt demonstrates reversible pH-dependent behavior:

-

Deprotonation : In basic media (pH >8), the carboxylic acid () and protonated amine () deprotonate, forming a water-soluble anion.

-

Salt Formation : Reacts with inorganic bases (e.g., NaOH) to regenerate the free carboxylic acid .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 4-oxoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications of the quinoline scaffold can enhance antibacterial activity against a range of pathogens, including resistant strains of bacteria. The presence of the carboxylic acid group in 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride may contribute to its efficacy by facilitating interactions with bacterial cell walls or enzymes involved in cell wall synthesis .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Quinoline derivatives have been shown to inhibit certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies suggest that modifications at the 4-position of the quinoline ring can lead to increased cytotoxicity against various cancer types, including breast and lung cancers . The specific structure of this compound may enhance its ability to target cancer cells selectively.

Enzyme Inhibition

The compound is noted for its role as an inhibitor of topoisomerases, which are essential enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death in rapidly dividing cells, making these compounds valuable in cancer therapy . The mechanism involves the stabilization of the enzyme-DNA complex, preventing proper DNA unwinding during replication.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions starting from simpler quinoline derivatives. A typical synthetic route includes:

- Formation of the Quinoline Core : The initial step often involves cyclization reactions that form the quinoline structure.

- Carboxylation : Introduction of the carboxylic acid group can be achieved through various methods such as using carbon dioxide under high pressure or employing carboxylation reagents.

- Hydrochloride Salt Formation : The final step typically involves converting the free base into its hydrochloride salt for improved solubility and stability.

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline scaffold can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to structurally related quinoline and pyridine derivatives (Table 1):

Table 1: Structural Comparison of Selected Compounds

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound increases aqueous solubility compared to its free base or neutral analogs (e.g., ester derivatives like ). Carboxylic acid groups enhance solubility in basic media via deprotonation.

- Electronic Effects : The methyl group at position 2 (target) induces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing chlorine in . This impacts reactivity in substitution reactions and binding affinity in biological systems.

- Thermal Stability: Quinoline derivatives generally exhibit higher thermal stability than pyridine analogs (e.g., ) due to aromatic ring fusion .

Crystallographic Data

The hydrochloride salt’s ionic nature may promote crystallization, as observed in .

Biological Activity

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

- Molecular Formula : C10H8ClN1O3

- Molecular Weight : 227.63 g/mol

- CAS Number : 205448-65-3

Antimicrobial Activity

Research has indicated that derivatives of 4-oxoquinoline compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain quinolone derivatives showed high efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb) with minimum inhibitory concentration (MIC) values as low as 9.97 μM .

Anticancer Activity

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer therapy. A series of studies have investigated the effects of similar compounds on cancer cell lines, revealing that modifications in the quinoline structure can enhance cytotoxicity while reducing toxicity to normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis of 2-Methyl-4-oxo-1,4-dihydroquinoline derivatives indicates that:

- Substitution at the 6-position significantly affects potency against various pathogens.

- Alkoxy groups at specific positions enhance receptor binding and selectivity .

| Compound | Position | Activity (MIC) | Selectivity |

|---|---|---|---|

| 2-Methyl-4-oxo | 6 | 9.97 μM | High |

| Bromo-substituted derivative | 5 | 19.93 μM | Moderate |

| Hydroxy derivative | 7 | ≥81.78 μM | Low |

Study on Antimycobacterial Activity

In a notable study, several quinolone derivatives were synthesized and tested for their activity against M. tb. The results indicated that compounds with specific substitutions exhibited lower MIC values compared to traditional antibiotics like ethambutol, suggesting potential for development into effective antitubercular agents .

Evaluation of Anticancer Potential

Another investigation focused on the anticancer properties of related compounds, where derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The most potent compounds were found to have IC50 values below 10 nM against various cancer cell lines, indicating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with β-ketoesters, followed by hydrolysis and hydrochlorination. For example, analogs like 4-oxo-1,4-dihydroquinoline derivatives are synthesized via acid-catalyzed cyclization, with subsequent purification using column chromatography. Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) improves yields. Similar protocols for chlorinated analogs emphasize the use of Pd-catalyzed cross-coupling reactions to introduce substituents .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) and a mobile phase of phosphate buffer-methanol (70:30) at 1 mL/min flow rate is effective. UV detection at 207 nm provides sensitivity for quantifying impurities. Validation parameters (linearity, recovery, RSD) should align with pharmacopeial standards, as demonstrated for structurally related compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the quinoline backbone and substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography (using SHELX software) resolves crystal structure and hydrogen bonding patterns .

Advanced Research Questions

Q. How can computational methods elucidate the biological activity of this compound?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins like kinase enzymes. For instance, 4-oxo-quinoline-3-carboxamide derivatives exhibit inhibitory activity against Axl kinase, validated via in vitro assays. Density functional theory (DFT) calculations further analyze electronic properties influencing reactivity .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : SHELXL refinement tools address challenges like twinning or disorder in crystal structures. High-resolution data (≤1.0 Å) and iterative refinement cycles improve accuracy. For ambiguous electron density regions, complementary techniques like neutron diffraction or spectroscopic validation (NMR/IR) are recommended .

Q. How can reaction conditions be optimized for scalable synthesis?

- Methodological Answer : Green chemistry approaches, such as microwave-assisted synthesis or aqueous-phase reactions, enhance efficiency. Catalyst screening (e.g., PdCl₂(PPh₃)₂ for cross-coupling) and solvent selection (DMF or ethanol) reduce side reactions. Process analytical technology (PAT) monitors real-time kinetics to adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.